molecular formula C20H32O6 B144235 Deacetylforskolin CAS No. 64657-20-1

Deacetylforskolin

Cat. No.: B144235
CAS No.: 64657-20-1
M. Wt: 368.5 g/mol
InChI Key: WPDITXOBNLYZHH-GGLAWTCMSA-N
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Mechanism of Action

Target of Action

7-Desacetylforskolin, also known as Deacetylforskolin, primarily targets adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP). This compound also interacts with glucose transporters in adipocyte membranes .

Mode of Action

7-Desacetylforskolin activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP levels then initiate a cascade of biochemical events that regulate various cellular functions. In contrast, 7-Desacetylforskolin inhibits glucose transport in adipocyte plasma membranes .

Biochemical Pathways

The activation of adenylate cyclase and the subsequent increase in cAMP levels trigger a series of reactions in the cAMP-dependent pathway. This pathway plays a crucial role in multiple cellular processes, including the regulation of glucose and lipid metabolism. On the other hand, the inhibition of glucose transport affects the glucose metabolism pathway, impacting the energy supply within the cells .

Pharmacokinetics

The compound’s ability to interact with adenylate cyclase and glucose transporters suggests that it can penetrate cell membranes .

Result of Action

The activation of adenylate cyclase by 7-Desacetylforskolin leads to increased cAMP levels, which can influence various cellular functions. The inhibition of glucose transport can affect the energy balance within cells, potentially leading to changes in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DESACETYLCOLFORSIN involves the chemical modification of forskolin. Forskolin itself is extracted from the roots of Coleus forskohlii. The primary synthetic route involves the removal of the acetyl group from forskolin to produce DESACETYLCOLFORSIN . This process typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the deacetylation reaction.

Industrial Production Methods

Industrial production of DESACETYLCOLFORSIN follows similar principles but on a larger scale. The extraction of forskolin from plant roots is followed by chemical modification in large reactors. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for research and application .

Chemical Reactions Analysis

Types of Reactions

DESACETYLCOLFORSIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DESACETYLCOLFORSIN can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DESACETYLCOLFORSIN is unique due to its specific chemical structure, which results from the removal of the acetyl group from forskolin. This modification alters its toxicity and potentially its pharmacological properties, making it distinct from other forskolin derivatives .

Properties

CAS No.

64657-20-1

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one

InChI

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1

InChI Key

WPDITXOBNLYZHH-GGLAWTCMSA-N

Isomeric SMILES

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C

Pictograms

Irritant

Synonyms

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one;  7-Deacetylforskolin;  7-Desacetylforskolin;  7-Deacetylcoleonol;  Deacetylforskolin;  Forskolin D; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylforskolin
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Deacetylforskolin
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Deacetylforskolin
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Reactant of Route 6
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